

# DMT-2'O-Methyl-rC(tac) phosphoramidite structure and properties

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## Compound of Interest

Compound Name: *DMT-2'O-Methyl-rC(tac)*  
*phosphoramidite*

Cat. No.: *B10861792*

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## An In-Depth Technical Guide to **DMT-2'O-Methyl-rC(tac) Phosphoramidite**

For researchers, scientists, and professionals in drug development, the synthesis of modified oligonucleotides is a cornerstone of therapeutic and diagnostic innovation. Among the critical reagents for this process is **DMT-2'O-Methyl-rC(tac) phosphoramidite**, a specialized building block for the incorporation of 2'-O-methylated cytidine into RNA sequences. This modification enhances the stability and nuclease resistance of the resulting RNA molecule, making it a valuable component in the development of RNA-based drugs, such as antisense oligonucleotides and siRNAs, as well as high-fidelity diagnostic probes.<sup>[1][2]</sup>

This guide provides a comprehensive overview of the structure, properties, and applications of **DMT-2'O-Methyl-rC(tac) phosphoramidite**.

## Chemical Structure and Properties

**DMT-2'O-Methyl-rC(tac) phosphoramidite** is a complex molecule designed for efficient and specific incorporation into a growing oligonucleotide chain during solid-phase synthesis. Its structure consists of several key functional groups:

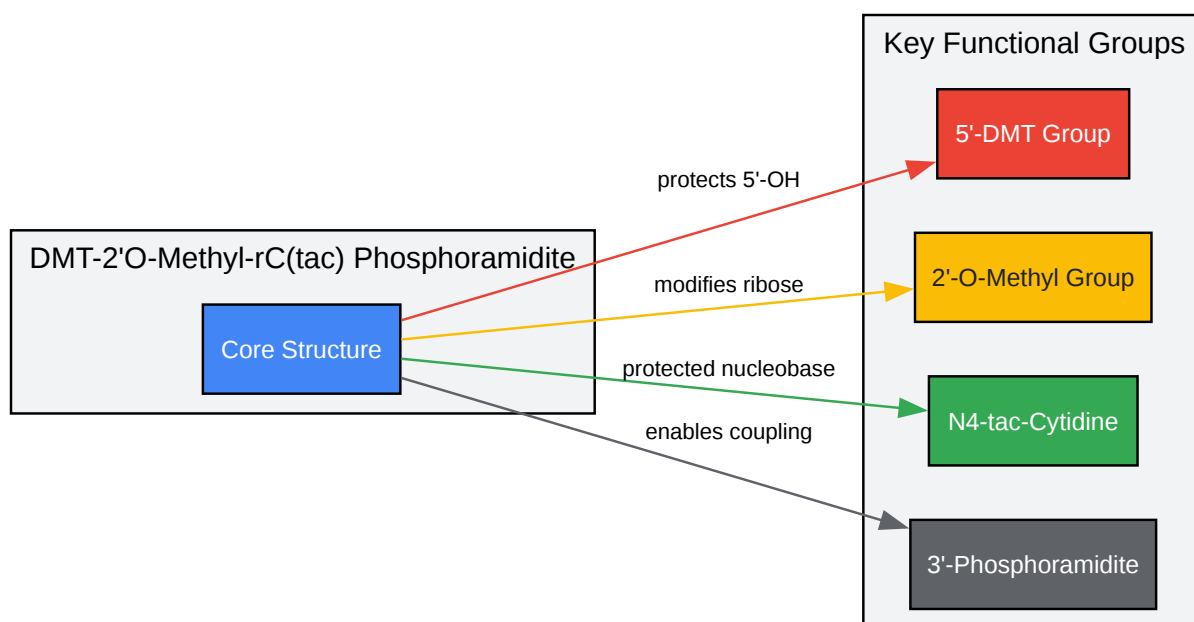
- A 5'-DMT (Dimethoxytrityl) group: This bulky protecting group is crucial for the stepwise synthesis of oligonucleotides. It is removed at the beginning of each coupling cycle to allow the addition of the next phosphoramidite. The orange color of the DMT cation released

during deprotection also serves as a convenient method for monitoring the synthesis efficiency.[1]

- A 2'-O-Methyl group: This modification on the ribose sugar is a hallmark of this phosphoramidite. It confers increased resistance to nuclease degradation, a desirable property for therapeutic oligonucleotides that need to remain stable in biological environments.[1]
- A Cytidine nucleobase with N4-tac (tert-butylphenoxyacetyl) protection: The 'tac' group protects the exocyclic amine of the cytidine base during the coupling reaction, preventing unwanted side reactions and ensuring the fidelity of the synthesis.[1]
- A 3'-phosphoramidite group: This reactive group enables the coupling of the nucleoside to the free 5'-hydroxyl group of the growing oligonucleotide chain.

The systematic IUPAC name for this compound is (2R,3R,4R,5R)-2-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-5-(4-(2-(4-(tert-butyl)phenoxy)acetamido)-2-oxopyrimidin-1(2H)-yl)-4-methoxytetrahydrofuran-3-yl (2-cyanoethyl) (R)-diisopropylphosphoramidite.[2]

A visual representation of the logical relationship between the components of **DMT-2'O-Methyl-rC(tac) phosphoramidite** is provided below:



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Caption: Functional components of **DMT-2'O-Methyl-rC(tac) phosphoramidite**.

## Physicochemical and Handling Properties

Proper handling and storage of phosphoramidites are critical to ensure their stability and reactivity. The following table summarizes the key physicochemical and handling properties of **DMT-2'O-Methyl-rC(tac) phosphoramidite**.

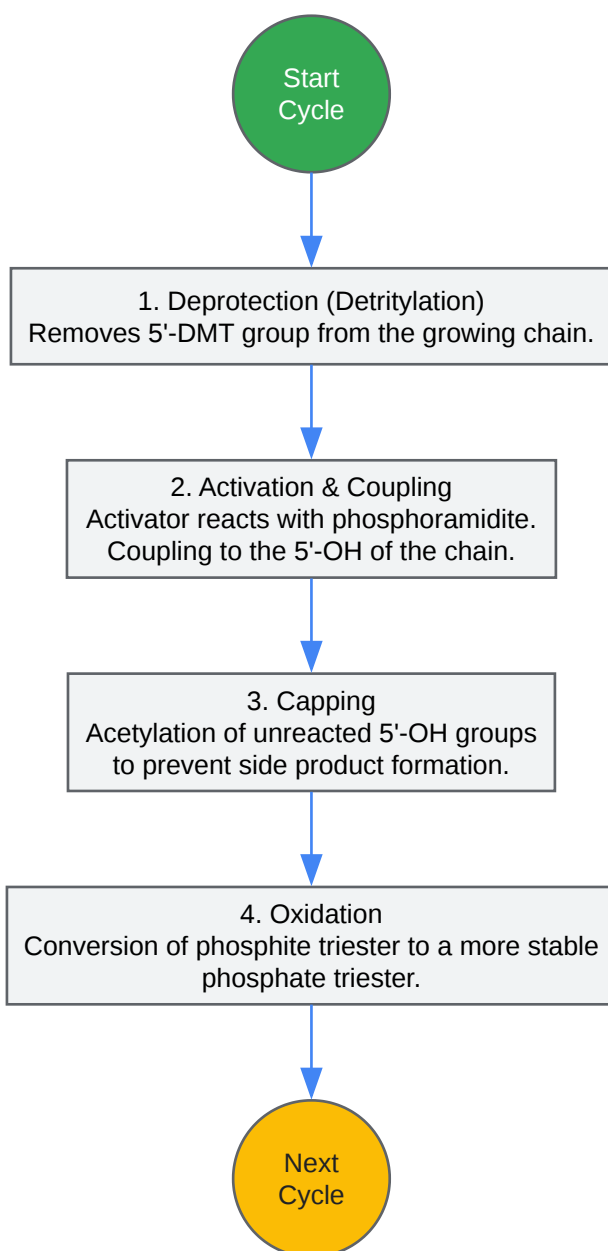
Property	Value	Reference
Chemical Formula	C <sub>52</sub> H <sub>64</sub> N <sub>5</sub> O <sub>10</sub> P	[1][3][4]
Molecular Weight	950.07 g/mol	[5][6]
CAS Number	179486-26-1	[1][3][4]
Appearance	Solid	[4]
Purity	≥95%	[3][4]
Storage Conditions	-20°C	[3][4][5]
Shipping Conditions	Ambient Temperature	[3]
Solubility	Sparingly soluble in DMSO and Ethanol (1-10 mg/ml)	[4]

## Experimental Protocols: Oligonucleotide Synthesis

The use of **DMT-2'O-Methyl-rC(tac) phosphoramidite** follows the standard solid-phase phosphoramidite chemistry for oligonucleotide synthesis. A typical synthesis cycle is outlined below.

### Standard Synthesis Cycle

A generalized workflow for incorporating a 2'-O-Methyl-rC(tac) monomer is as follows:



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Caption: Standard phosphoramidite cycle for oligonucleotide synthesis.

## Methodologies for Key Steps:

- Deprotection (Detritylation):
  - Reagent: A solution of a mild acid, typically 3% trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an anhydrous solvent like dichloromethane (DCM).

- Procedure: The acidic solution is passed over the solid support, cleaving the 5'-DMT group. The resulting DMT cation is washed away, and its concentration can be measured to monitor the coupling efficiency of the previous cycle.
- Activation and Coupling:
  - Reagents: The **DMT-2'-O-Methyl-rC(tac) phosphoramidite** is dissolved in anhydrous acetonitrile. An activator, such as 5-(ethylthio)-1H-tetrazole (ETT) or 5-(benzylthio)-1H-tetrazole (BTT), is used to activate the phosphoramidite.
  - Procedure: The activated phosphoramidite solution is passed over the solid support, where it couples with the free 5'-hydroxyl group of the growing oligonucleotide chain.
- Capping:
  - Reagents: A two-part capping solution is typically used. "Cap A" often contains acetic anhydride and a base like lutidine or pyridine, while "Cap B" contains N-methylimidazole.
  - Procedure: The capping reagents are passed over the support to acetylate any unreacted 5'-hydroxyl groups, preventing them from participating in subsequent coupling steps and minimizing the formation of deletion mutants.
- Oxidation:
  - Reagent: A solution of iodine in a mixture of tetrahydrofuran (THF), water, and a weak base like pyridine or lutidine.
  - Procedure: The oxidizing solution is passed over the support to convert the unstable phosphite triester linkage to a more stable phosphate triester.

## Post-Synthesis Cleavage and Deprotection

After the desired oligonucleotide sequence has been synthesized, the final product must be cleaved from the solid support and all protecting groups must be removed.

- Cleavage from Solid Support and Base Deprotection:

- Reagent: Concentrated ammonium hydroxide or a mixture of ammonium hydroxide and methylamine (AMA).
- Procedure: The solid support is incubated with the cleavage solution at an elevated temperature (e.g., 55-65°C) for a specific duration. This step cleaves the oligonucleotide from the support and removes the protecting groups from the nucleobases, including the 'tac' group from cytidine.
- Final Deprotection and Purification:
  - The crude oligonucleotide solution is collected, and the solvent is evaporated. The resulting product is then purified using techniques such as high-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE) to isolate the full-length product.

## Applications

The enhanced stability and resistance to nuclease degradation conferred by the 2'-O-methyl modification make **DMT-2'O-Methyl-rC(tac) phosphoramidite** a valuable reagent in several key applications:[1]

- Therapeutic Oligonucleotides: This phosphoramidite is frequently used in the synthesis of antisense oligonucleotides and siRNAs, where in vivo stability is paramount for therapeutic efficacy.[1]
- Diagnostic Probes: The increased stability of RNA probes containing 2'-O-methylated nucleotides enhances their performance in diagnostic assays, such as in situ hybridization and Northern blotting, by providing greater signal and specificity.[1]
- Research Applications: In basic research, 2'-O-methylated oligonucleotides are used to study RNA structure and function, RNA-protein interactions, and as tools for modulating gene expression.

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